molecular formula C10H9BrN2O B1277708 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole CAS No. 256956-42-0

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Cat. No. B1277708
M. Wt: 253.09 g/mol
InChI Key: BMXSEDLZMUPKSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been explored through various methods. For instance, the reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature has been reported to yield difluoromethylenated 1,2,4-oxadiazole-containing compounds . Another study describes the synthesis of 3-oxo-4-amino-1,2,3-oxadiazole from benzyl cyanide treated with nitric oxide in basic methanol, leading to a variety of derivatives . Additionally, heating 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide results in the formation of 3-dimethylamino-5-phenyl-1,2,4-oxadiazole derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopy of synthesized 1,2,4-oxadiazole compounds have been characterized using various techniques. Theoretical calculations and spectroscopic analysis have been employed to understand the structure and stability of the synthesized compounds, such as the predominance of the amino tautomer over the N-hydroxide tautomer in the case of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole . The structure elucidation of these compounds is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives has been studied in various chemical reactions. For example, the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine or lead tetra-acetate leads to the formation of new ring systems such as 1,2,4-triazolo[3,4-b][1,3,4]oxadiazoles, demonstrating the oxadiazole ring's nucleophilic properties . These reactions highlight the versatility of 1,2,4-oxadiazole derivatives in synthesizing novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives have been investigated, revealing their potential in various applications. For instance, a series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl have been synthesized and characterized, with one compound exhibiting optical limiting behavior, suggesting applications in optoelectronics . The antimicrobial activity of some new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones has also been evaluated, showing that these compounds possess significant antibacterial properties . Furthermore, a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides have been synthesized and screened for butyrylcholinesterase enzyme inhibition, indicating their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis of Biheterocyclic Compounds : 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole derivatives have been synthesized and transformed into various biheterocyclic compounds, showing promising antifungal activities. This synthesis process indicates its potential in creating compounds with biological properties (Kamble, Latthe, & Badami, 2007).

Spectroscopic Analysis

  • Spectral Analysis in Organic Solvents : The compound and its derivatives have been characterized using spectroscopic techniques like IR, NMR, and HRMS. Studies on the solvent effects on their vibrational frequencies provide insights into their chemical behaviors in different environments (Kara, Ünsal, Tekin, & Eşme, 2021).

Antimicrobial and Antileishmanial Activities

  • Antimicrobial and Antileishmanial Activities : Research on similar oxadiazole derivatives has shown significant antimicrobial and antileishmanial activities, suggesting the potential of 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in developing new antimicrobial agents (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).

Microwave-Assisted Synthesis

  • Efficient Synthesis Techniques : Microwave-assisted synthesis has been used to create derivatives of 1,2,4-oxadiazoles, demonstrating an efficient method to synthesize these compounds, which could include 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole (Dürüst & Karakuş, 2017).

Basicity and Protonation Studies

Safety And Hazards

As with any chemical compound, handling “3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole” would require appropriate safety measures. Brominated compounds can be hazardous and may cause skin and eye irritation, and respiratory discomfort .

Future Directions

The future directions for this compound would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry given the known biological activity of many oxadiazole derivatives .

properties

IUPAC Name

3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXSEDLZMUPKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428187
Record name 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

CAS RN

256956-42-0
Record name 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Specker, R Wesolowski, A Schütz… - Journal of Medicinal …, 2023 - ACS Publications
Tryptophan hydroxylases catalyze the first and rate-limiting step in the biosynthesis of serotonin, a well-known neurotransmitter that plays an important role in multiple physiological …
Number of citations: 5 pubs.acs.org
E Rosamah - 2021 - repository.unmul.ac.id
Orania palindan is a species of areca nut from Family Arecaceae that produces toxins, especially in its fruit and shoot. This research aimed to test the antifungal property of O. palindan …
Number of citations: 0 repository.unmul.ac.id
E Gunawan, YY Solosa, JT Paladan, Y Rahayu… - 2021 - repository.unipa.ac.id
Orania palindan is a species of areca nut from Family Arecaceae that produces toxins, especially in its fruit and shoot. This research aimed to test the antifungal property of O. palindan …
Number of citations: 7 repository.unipa.ac.id

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